molecular formula C13H17Cl2NO3S B5710097 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane

1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane

Cat. No. B5710097
M. Wt: 338.2 g/mol
InChI Key: DTIMBNHYSZZICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane, commonly known as DAS, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DAS belongs to the class of sulfonyl-containing compounds and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of DAS is not fully understood, but it is believed to act through multiple pathways. DAS has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and topoisomerase, which are involved in various cellular processes. DAS has also been shown to modulate the expression of several genes involved in cell growth and division.
Biochemical and Physiological Effects:
DAS has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and anti-tumor effects. DAS has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Additionally, DAS has been shown to have antioxidant properties and may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

DAS has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, DAS has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of DAS is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on DAS. One area of interest is the development of new synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the potential therapeutic applications of DAS in various fields, including cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of DAS and its potential interactions with other compounds.

Synthesis Methods

The synthesis of DAS involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with azepane in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then converted to DAS by a series of reactions. The synthesis of DAS is a relatively straightforward process, and several modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

DAS has been studied for its potential as a therapeutic agent in various fields, including cancer treatment, inflammation, and neurological disorders. In cancer research, DAS has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that DAS has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological research, DAS has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

1-(2,3-dichloro-4-methoxyphenyl)sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO3S/c1-19-10-6-7-11(13(15)12(10)14)20(17,18)16-8-4-2-3-5-9-16/h6-7H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIMBNHYSZZICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)N2CCCCCC2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,3-Dichloro-4-methoxyphenyl)sulfonyl]azepane

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